Chlormephos-oxon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlormephos-oxon is an organophosphorus compound primarily known for its use as an insecticide. It is a metabolite of chlormephos, which is used to control a variety of soil and foliage pests. This compound is highly toxic to mammals, birds, fish, and honeybees, and it functions as a cholinesterase inhibitor, leading to neurotoxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlormephos-oxon can be synthesized through the oxidation of chlormephos. The typical synthetic route involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert chlormephos to its oxon form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate while minimizing by-products. The final product is purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Chlormephos-oxon undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized phosphorus compounds.

Reduction: Reduction reactions can convert this compound back to chlormephos.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, amines.

Major Products Formed

Oxidation: More oxidized phosphorus compounds.

Reduction: Chlormephos.

Substitution: Various organophosphorus derivatives.

Applications De Recherche Scientifique

Environmental Monitoring and Assessment

Chlormephos-oxon is crucial in assessing pesticide contamination in environmental samples. Its presence indicates the degradation of chlormephos and serves as a marker for monitoring pesticide pollution in soil and water systems. Studies have shown that this compound can persist longer in the environment than its parent compound, which raises concerns regarding its potential ecological impact.

Table 1: Persistence and Toxicity of Chlormephos vs. This compound

| Compound | Half-life (in air) | Toxicity Level |

|---|---|---|

| Chlormephos | ~3 hours | Moderate |

| This compound | ~12 hours | High |

This compound has been found to inhibit soil enzymatic activities and disrupt microbial populations, which are essential for nutrient cycling in ecosystems . Its detection in air samples suggests that it can migrate over long distances, complicating environmental assessments and remediation efforts .

Toxicological Research

This compound is extensively studied for its neurotoxic effects, particularly its ability to inhibit acetylcholinesterase (AChE) activity. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Research indicates that exposure to this compound can lead to various neurobehavioral deficits, particularly during developmental stages .

Case Study: Neurotoxicity Assessment

A study conducted on rats exposed to this compound during gestation revealed significant cognitive deficits and motor function impairments in offspring. The findings highlighted the compound's potential to disrupt normal neurodevelopmental processes, emphasizing the need for stringent regulatory measures concerning its use .

Agricultural Applications

In agriculture, understanding the behavior of this compound is essential for managing pest control strategies effectively. While chlormephos is used as an insecticide, its metabolite this compound plays a critical role in evaluating the efficacy and safety of pesticide applications.

Table 2: Agricultural Impact of Chlormephos vs. This compound

| Application | Efficacy | Environmental Risk |

|---|---|---|

| Chlormephos | High | Moderate to High |

| This compound | Moderate | High |

The degradation pathway from chlormephos to this compound raises concerns about the long-term impacts on non-target species and soil health . Efforts are underway to develop bioremediation techniques that utilize microbial degradation pathways to mitigate the effects of these compounds.

Regulatory Implications

Given the toxicological profile of this compound, regulatory agencies are increasingly scrutinizing its use. The U.S. Environmental Protection Agency has highlighted concerns regarding organophosphate pesticides' effects on human health and the environment, advocating for risk assessments that consider metabolites like this compound .

Case Study: Regulatory Review

A comprehensive review by the EPA examined multiple studies on organophosphates, including chlormephos, focusing on their mechanisms of action and potential neurodevelopmental impacts. The review concluded that more stringent regulations are necessary to protect vulnerable populations from exposure to these hazardous substances .

Mécanisme D'action

Chlormephos-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This leads to the accumulation of acetylcholine at synapses, causing continuous stimulation of muscles, glands, and central nervous system neurons, ultimately resulting in neurotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Chlorpyrifos-oxon

- Paraoxon

- Malathion-oxon

Uniqueness

Chlormephos-oxon is unique due to its specific chemical structure, which allows it to be highly effective as an insecticide while also being highly toxic to non-target organisms. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for studying the mechanisms of organophosphorus toxicity and developing antidotes .

Activité Biologique

Chlormephos-oxon is a metabolite of the organophosphate pesticide chlormephos, known for its potent biological activity, particularly in inhibiting acetylcholinesterase (AChE) and affecting neurological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine. This results in overstimulation of the nervous system, which can manifest as a range of symptoms from mild (e.g., headache, nausea) to severe (e.g., convulsions, respiratory failure) .

Key Mechanisms:

- Inhibition of AChE : this compound binds to the active site of AChE, leading to its inactivation.

- Neurotoxicity : The accumulation of acetylcholine causes continuous stimulation of postsynaptic receptors, resulting in neurotoxic effects.

Biological Effects

The biological effects of this compound extend beyond acute toxicity. Chronic exposure has been linked to various long-term health effects.

Acute Effects:

- Cholinergic Symptoms : Symptoms include salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching.

- Neurological Impairments : High levels can lead to seizures and respiratory failure due to paralysis of respiratory muscles .

Chronic Effects:

- Cognitive Impairment : Long-term exposure may result in cognitive deficits and psychomotor dysfunctions .

- Developmental Issues : In utero exposure has been associated with reduced birth weight and developmental delays .

Case Studies and Research Findings

Several studies have highlighted the biological activity and effects of this compound:

- Zebrafish Model Study :

- Human Pharmacokinetics :

- Toxicological Assessments :

Data Table: Biological Effects and Exposure Metrics

| Effect Type | Acute Symptoms | Chronic Symptoms | Biomarkers |

|---|---|---|---|

| Neurological | Seizures, muscle twitching | Cognitive deficits | AChE activity levels |

| Developmental | N/A | Reduced birth weight | Growth metrics |

| Behavioral | Hyperactivity | Motor skill deficits | Behavioral assays |

Propriétés

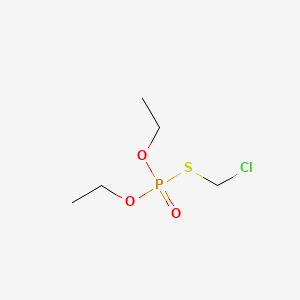

IUPAC Name |

1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTBZJBLNRDSGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.